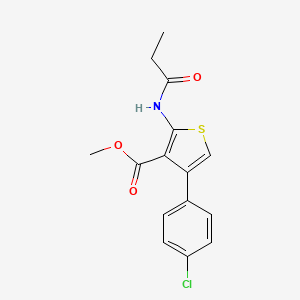
methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate, also known as MCCP, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of thiophene carboxamides and has gained interest due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. This compound has been shown to interact with DNA and to cause DNA damage, which can lead to the activation of apoptotic pathways. This compound has also been shown to inhibit the activity of enzymes involved in DNA synthesis, such as thymidylate synthase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to induce apoptosis, and to inhibit the activity of enzymes involved in DNA synthesis. This compound has also been shown to have antifungal properties and to inhibit the growth of certain viruses. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has also been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate. One direction is to further investigate its potential as an anticancer agent and to understand its mechanism of action. Another direction is to explore its potential as an antiviral agent and to investigate its antifungal properties. Additionally, research is needed to further understand its biochemical and physiological effects and to investigate its potential toxicity and side effects. Overall, the research on this compound has the potential to lead to the development of new treatments for cancer, viral infections, and fungal infections.
Synthesemethoden
The synthesis of methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid. The resulting product is then treated with propionyl chloride to form the propionyl derivative. The final step involves the reaction of the propionyl derivative with methylamine to produce this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antitumor, and antifungal properties. This compound has also been studied for its potential use as an antiviral agent and as a treatment for Alzheimer's disease. Its ability to inhibit the growth of cancer cells has been attributed to its interaction with DNA and its ability to induce apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-3-12(18)17-14-13(15(19)20-2)11(8-21-14)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNARUDFRDIXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
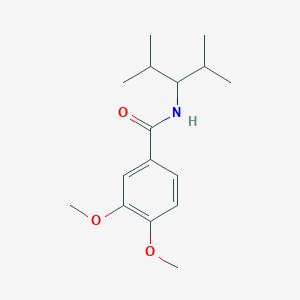
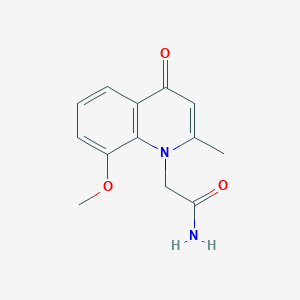
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)
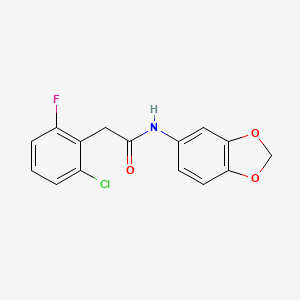

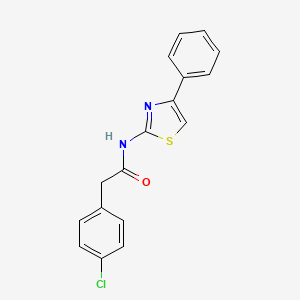
![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
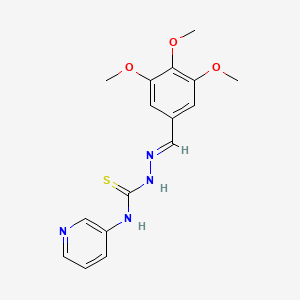
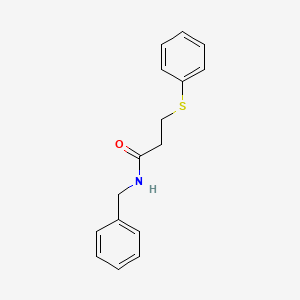
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
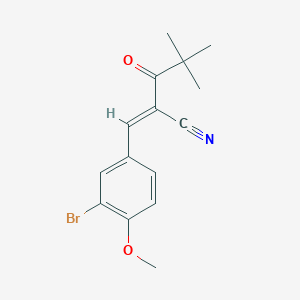
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

